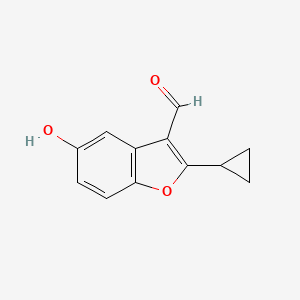

2-Ciclopropil-5-hidroxi-1-benzofurano-3-carbaldehído

Descripción general

Descripción

2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de benzofurano han demostrado efectos inhibidores significativos del crecimiento celular en varios tipos de células cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario .

Propiedades Antioxidantes

Estos compuestos son conocidos por sus pronunciadas actividades biológicas y posibles aplicaciones como agentes farmacológicos con propiedades antioxidantes .

Efectos Antiplaquetarios y Antimaláricos

Los derivados de benzofurano también exhiben actividades antiplaquetarias y antimaláricas, contribuyendo a su importancia en la química medicinal .

Antiinflamatorio y Antidepresivo

Poseen propiedades antiinflamatorias y antidepresivas, lo que los hace valiosos en el tratamiento de afecciones relacionadas .

Propiedades Anticonvulsivas

Estos compuestos se utilizan por sus propiedades anticonvulsivas, ayudando en el manejo de los trastornos convulsivos .

Aplicaciones de Síntesis

Los derivados de benzofurano se utilizan en varias aplicaciones de síntesis debido a sus métodos únicos de ciclización en cascada de radicales libres .

Actividad Biológica

2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde (CAS No. 1135282-80-2) is a benzofuran derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a cyclopropyl group and a hydroxyl functional group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

In addition to its antimicrobial properties, 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde has shown promise in cancer research. Studies have indicated that it may inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected cancer cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 6.2 |

| A549 (lung cancer) | 7.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, although further studies are required to elucidate the exact pathways involved.

The biological activity of 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Apoptosis Induction: In cancer cells, it may activate apoptotic pathways, leading to programmed cell death.

- Receptor Interaction: Potential interactions with cellular receptors could modulate signaling pathways related to growth and survival.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde. The results demonstrated that this compound had superior activity compared to other derivatives, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of the compound against multiple cancer cell lines. The study found that treatment with 2-Cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde resulted in a significant reduction in cell viability across all tested lines, with the most pronounced effects observed in MCF-7 cells .

Propiedades

IUPAC Name |

2-cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-6-10-9-5-8(14)3-4-11(9)15-12(10)7-1-2-7/h3-7,14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAXHKGDLMGQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=C(O2)C=CC(=C3)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.